molecular formula C29H44O4 B13300439 Kadcoccinone D

Kadcoccinone D

Cat. No.: B13300439
M. Wt: 456.7 g/mol
InChI Key: MAULQXDFCRYBPM-KRTIQMILSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccinone D involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These processes would need to be optimized to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) could be employed for quality control .

Chemical Reactions Analysis

Types of Reactions: Kadcoccinone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Kadcoccinone D has several scientific research applications due to its diverse biological activities. It has been studied for its anti-tumor, anti-HIV, and anti-inflammatory properties . In chemistry, this compound serves as a valuable compound for studying the structure-activity relationships of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action .

Mechanism of Action

The mechanism of action of Kadcoccinone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds: Kadcoccinone D is structurally related to other triterpenoids found in Kadsura coccinea, such as Kadcoccinone A, Kadcoccinone B, and Kadcoccinone E . These compounds share similar core structures but differ in their functional groups and stereochemistry.

Uniqueness: What sets this compound apart from its analogs is its unique configuration and specific biological activities. For instance, this compound has been found to exhibit lower cytotoxicity compared to Kadcoccinone E, highlighting its potential for therapeutic applications with reduced side effects .

Conclusion

This compound is a promising compound with diverse biological activities and potential applications in various fields of scientific research. Further studies are needed to fully understand its synthesis, chemical reactions, and mechanisms of action, as well as to explore its potential for industrial production and therapeutic use.

Properties

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

1-[(2S,3R)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21-,22+,23-,24-,26-,27+,28-,29-/m1/s1

InChI Key

MAULQXDFCRYBPM-KRTIQMILSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@@H]6[C@H](O6)C(=O)C)C

Canonical SMILES

CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C

Origin of Product

United States

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